molecular formula C15H21NO2 B8588658 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one

Cat. No.: B8588658
M. Wt: 247.33 g/mol
InChI Key: YHIVZUGIWJJWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanone core substituted with a dimethylamino group and a methoxy-phenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which is reacted with 4-methoxybenzaldehyde in the presence of a base to form an intermediate.

    Formation of the Intermediate: The intermediate undergoes a condensation reaction with dimethylamine to introduce the dimethylamino group.

    Final Product: The final product, this compound, is obtained after purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C15H21NO2/c1-16(2)15(10-8-13(17)9-11-15)12-4-6-14(18-3)7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

YHIVZUGIWJJWGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound from step 1 (6.80 g, 23 mmol) was dissolved in ether (100 mL), mixed with 5% H2SO4 (100 mL) and the solution vigorously stirred for 2 d at RT. The phases were separated and the ether phase discarded. The aqueous phase was made alkaline with 5N NaOH with ice cooling and extracted three times with ether, the combined organic phases were then washed with water, dried over Na2SO4 and concentrated to low volume in a vacuum.
Name
title compound
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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